2-(1-naphthyl)-N-phenylacetamide 2-(1-naphthyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1197064
InChI: InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20)
SMILES: C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Molecular Formula: C18H15NO
Molecular Weight: 261.3g/mol

2-(1-naphthyl)-N-phenylacetamide

CAS No.:

Cat. No.: VC1197064

Molecular Formula: C18H15NO

Molecular Weight: 261.3g/mol

* For research use only. Not for human or veterinary use.

2-(1-naphthyl)-N-phenylacetamide -

Specification

Molecular Formula C18H15NO
Molecular Weight 261.3g/mol
IUPAC Name 2-naphthalen-1-yl-N-phenylacetamide
Standard InChI InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20)
Standard InChI Key ZWXQQJHQVLYBOC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Introduction

Structural and Chemical Properties

The molecular architecture of 2-(1-naphthyl)-N-phenylacetamide presents a fascinating subject for chemical analysis. This compound shares structural similarities with several related compounds while maintaining distinct characteristics that influence its physical and chemical behavior.

Molecular Composition and Identification

2-(1-naphthyl)-N-phenylacetamide has the molecular formula C₁₈H₁₅NO, with a calculated molecular weight of approximately 261.3 g/mol, similar to its isomeric counterpart 2-(2-naphthyl)-N-phenylacetamide . The compound features an amide linkage connecting a phenyl group (attached to nitrogen) with an acetyl group that is further substituted with a 1-naphthyl moiety.

The compound can be identified using various nomenclature systems. Its proper IUPAC name is 2-(naphthalen-1-yl)-N-phenylacetamide, though it may also be referred to as N-phenyl-2-(1-naphthyl)acetamide. This nomenclature distinguishes it from the positional isomer 2-(2-naphthyl)-N-phenylacetamide, which has the naphthyl group attached at position 2 rather than position 1 .

Structural Characteristics

The structure of 2-(1-naphthyl)-N-phenylacetamide is characterized by three key components:

  • A phenyl ring attached to the nitrogen atom of the amide group

  • An acetamide (-NHCOCH₂-) linking group

  • A 1-naphthyl group attached to the CH₂ of the acetamide moiety

This arrangement creates a molecule with distinctive spatial and electronic properties. The positioning of the naphthyl group at position 1 (rather than position 2 as in some related compounds) significantly influences the compound's three-dimensional structure and reactivity profile.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 2-(1-naphthyl)-N-phenylacetamide likely exhibits the following physicochemical properties:

PropertyEstimated Value/CharacteristicBasis
Physical StateWhite to off-white crystalline solidTypical for similar acetamide derivatives
SolubilitySoluble in organic solvents (acetone, ethanol, DMSO); Limited water solubilityBased on hydrophobic nature of substituents
Melting Point130-170°C rangeComparable to structurally similar acetamides
StabilityStable under standard conditionsCharacteristic of amide bonds
ReactivityModerately reactive; amide bond can undergo hydrolysis under acidic/basic conditionsStandard amide chemistry

Structural Comparisons with Related Compounds

Understanding the relationship between 2-(1-naphthyl)-N-phenylacetamide and structurally similar compounds provides valuable insights into its properties and potential applications.

Comparison with Positional Isomers and Related Structures

The structural differences between 2-(1-naphthyl)-N-phenylacetamide and related compounds have significant implications for their chemical and biological behaviors.

CompoundMolecular FormulaMolecular WeightKey Structural FeatureReference
2-(1-naphthyl)-N-phenylacetamideC₁₈H₁₅NO261.3 g/molNaphthyl at position 1Inferred from related structures
2-(2-naphthyl)-N-phenylacetamideC₁₈H₁₅NO261.3 g/molNaphthyl at position 2
N-(naphthalen-1-yl)-2-phenylacetamideC₁₈H₁₅NO261.3 g/molPhenyl and naphthyl groups in reversed positions
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamideC₁₉H₁₆N₂O₂304.3 g/molContains additional functional groups

Structure-Activity Relationship Implications

The position of substitution on the naphthalene ring can significantly impact a compound's biological activity profile. The 1-position attachment in 2-(1-naphthyl)-N-phenylacetamide creates a different spatial arrangement compared to 2-(2-naphthyl)-N-phenylacetamide, potentially affecting:

  • Electronic distribution across the molecule

  • Binding affinity to potential biological targets

  • Metabolic stability and pharmacokinetic properties

  • Interaction with receptor binding pockets

Biological ActivityPrediction BasisConfidence Level
Antiproliferative activityActivity observed in related naphthalene-containing acetamides Moderate
Cell cycle modulationSimilar compounds affect S-phase progression Moderate
Receptor binding capabilitiesAromatic rings provide potential for π-π interactions with protein targetsHigh
Anti-inflammatory potentialCommon in compounds with similar pharmacophoresLow-Moderate

These predictions would require experimental validation through in vitro and potentially in vivo studies to confirm the actual biological profile of 2-(1-naphthyl)-N-phenylacetamide.

Analytical Characterization Methods

To properly identify and characterize 2-(1-naphthyl)-N-phenylacetamide, several analytical techniques would be employed.

Spectroscopic Analysis

The structural confirmation of 2-(1-naphthyl)-N-phenylacetamide would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons from both the phenyl and naphthyl groups

    • The methylene (-CH₂-) protons would appear as a singlet

    • The amide proton would show a distinctive chemical shift

    • ¹³C NMR would confirm the carbonyl carbon and aromatic carbon framework

  • Infrared (IR) Spectroscopy:

    • Would reveal the characteristic amide C=O stretch (~1650 cm⁻¹)

    • N-H stretching vibration (~3300 cm⁻¹)

    • Aromatic C=C stretching vibrations

  • Mass Spectrometry:

    • Would confirm the molecular weight (expected [M+H]⁺ at m/z 262)

    • Fragmentation pattern analysis would show characteristic fragments

Chromatographic Methods

For purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with UV detection would be optimal

    • Typical mobile phase might include acetonitrile/water gradient

  • Thin-Layer Chromatography (TLC):

    • For rapid analysis during synthesis and purification

    • Visualization under UV light due to the aromatic systems

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